molecular formula C39H24IrN3S3 B3028937 fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) CAS No. 405289-74-9

fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)

Cat. No.: B3028937
CAS No.: 405289-74-9
M. Wt: 823.0 g/mol
InChI Key: USGICQHVMVTCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III): is an organometallic complex known for its efficient red phosphorescent emission. This compound is widely used in organic light-emitting diodes (OLEDs) and polymer solar cells due to its excellent photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) typically involves the reaction of iridium trichloride with 2-(benzo[b]thiophen-2-yl)pyridine ligands under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with the addition of a base like potassium carbonate to facilitate the formation of the complex .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while reduction can produce lower oxidation state iridium complexes .

Scientific Research Applications

fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III) has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through its ability to emit red phosphorescence. This is achieved by the excitation of electrons to higher energy states, followed by radiative decay to the ground state. The molecular targets and pathways involved include interactions with organic molecules in OLEDs and biological systems, where the compound’s emission properties are harnessed for imaging and therapeutic applications .

Properties

IUPAC Name

2-(3H-1-benzothiophen-3-id-2-yl)pyridine;iridium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C13H8NS.Ir/c3*1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11;/h3*1-8H;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGICQHVMVTCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H24IrN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745377
Record name Iridium(3+) tris[2-(pyridin-2-yl)-1-benzothiophen-3-ide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

823.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405289-74-9
Record name Iridium(3+) tris[2-(pyridin-2-yl)-1-benzothiophen-3-ide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)
Reactant of Route 2
Reactant of Route 2
fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)
Reactant of Route 3
Reactant of Route 3
fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)
Reactant of Route 4
Reactant of Route 4
fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)
Reactant of Route 5
fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)
Reactant of Route 6
fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.